molecular formula C6H10O3 B169444 2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde CAS No. 18871-63-1

2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde

Cat. No.: B169444
CAS No.: 18871-63-1
M. Wt: 130.14 g/mol
InChI Key: RLBQTMYBGOKQBU-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde is an organic compound with the molecular formula C6H10O3. It is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dioxolane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.

Major Products Formed

    Oxidation: 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid.

    Reduction: 2-(2-Methyl-1,3-dioxolan-2-yl)ethanol.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-(2-Methyl-1,3-dioxolan-2-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde group.

    1,3-Dioxolane-2-acetaldehyde: Similar structure but without the methyl group on the dioxolane ring.

Uniqueness

2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde is unique due to the presence of both the dioxolane ring and the aldehyde group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2-3-7)8-4-5-9-6/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBQTMYBGOKQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451573
Record name 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18871-63-1
Record name 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Pyridine (7.2 g) and chromic oxide (CrO3) (4.6 g) are added in small fractions to dichloromethane (150 cc) over 10 minutes. After 15 minutes' stirring at a temperature in the region of 20° C., 2,2-ethylenedioxy-4-hydroxybutane (0.85 g, 6.4 mmol) is added quickly as a solution in dichloromethane (2 cc). After 15 minutes' stirring at 20° C., the black, viscous precipitate is separated off by filtration through silica and is washed with ether. After evaporation of the solvents, 3,3-ethylenedioxybutanal (0.59 g) is obtained (B.P.0.4 =35° C.).
Quantity
7.2 g
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reactant
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chromic oxide
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4.6 g
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150 mL
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0.85 g
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2 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
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2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
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2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
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2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
Reactant of Route 5
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2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
Reactant of Route 6
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde

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